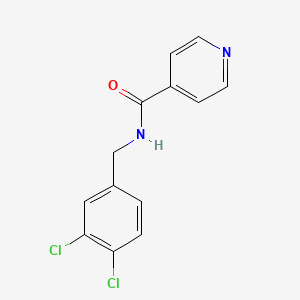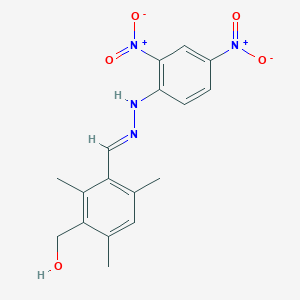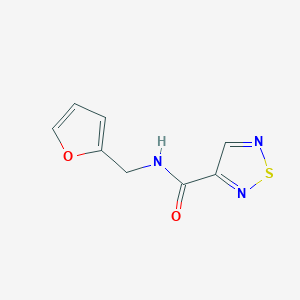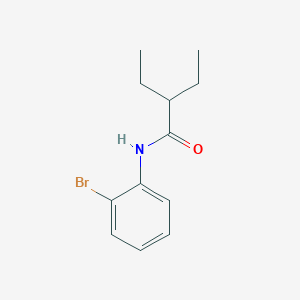
N-(3,4-dichlorobenzyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzyl)isonicotinamide (NDI) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of isonicotinamide and has been synthesized using various methods.
作用機序
N-(3,4-dichlorobenzyl)isonicotinamide has a unique mechanism of action that makes it useful in scientific research. It has been shown to bind selectively to metal ions and form complexes with them. This binding results in changes in the fluorescence properties of N-(3,4-dichlorobenzyl)isonicotinamide, which can be used to detect the presence of metal ions. Additionally, N-(3,4-dichlorobenzyl)isonicotinamide has been shown to interact with nitric oxide, resulting in changes in its fluorescence properties.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)isonicotinamide has been shown to have biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-(3,4-dichlorobenzyl)isonicotinamide has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dichlorobenzyl)isonicotinamide is its high selectivity for metal ions and nitric oxide. This makes it a useful tool for the detection of these molecules in complex biological systems. Additionally, N-(3,4-dichlorobenzyl)isonicotinamide has a high quantum yield, which makes it a highly sensitive fluorescent probe. However, one of the limitations of N-(3,4-dichlorobenzyl)isonicotinamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of N-(3,4-dichlorobenzyl)isonicotinamide in scientific research. One area of research is the development of N-(3,4-dichlorobenzyl)isonicotinamide-based sensors for the detection of metal ions and nitric oxide in vivo. Additionally, N-(3,4-dichlorobenzyl)isonicotinamide-based MOFs have potential applications in gas storage, catalysis, and drug delivery. Further research is needed to explore the potential of N-(3,4-dichlorobenzyl)isonicotinamide in these areas.
Conclusion:
N-(3,4-dichlorobenzyl)isonicotinamide is a unique chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been used as a fluorescent probe for the detection of metal ions and nitric oxide. Additionally, N-(3,4-dichlorobenzyl)isonicotinamide has been shown to have biochemical and physiological effects in vitro. While N-(3,4-dichlorobenzyl)isonicotinamide has several advantages for use in lab experiments, it also has limitations. Further research is needed to explore the potential of N-(3,4-dichlorobenzyl)isonicotinamide in various areas of scientific research.
合成法
N-(3,4-dichlorobenzyl)isonicotinamide can be synthesized using various methods. One of the most common methods is the reaction of 3,4-dichlorobenzyl chloride with isonicotinamide in the presence of a base such as sodium hydroxide. This method results in the formation of N-(3,4-dichlorobenzyl)isonicotinamide as a white crystalline solid with a high yield.
科学的研究の応用
N-(3,4-dichlorobenzyl)isonicotinamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. N-(3,4-dichlorobenzyl)isonicotinamide has also been used as a fluorescent sensor for the detection of nitric oxide, a signaling molecule in the body. Additionally, N-(3,4-dichlorobenzyl)isonicotinamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a building block for the preparation of supramolecular assemblies.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-2-1-9(7-12(11)15)8-17-13(18)10-3-5-16-6-4-10/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSGDOWBEAAKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=CC=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)



![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)




![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
